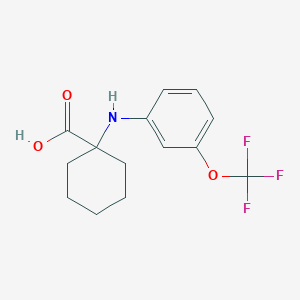
1-((3-(Trifluoromethoxy)phenyl)amino)cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3-(Trifluoromethoxy)phenyl)amino)cyclohexanecarboxylic acid, also known as CPPHA, is a chemical compound that has gained significant attention in the field of neuroscience research. CPPHA is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Wissenschaftliche Forschungsanwendungen
Cinnamic Acid Derivatives in Anticancer Research
Cinnamic acid derivatives have been extensively studied for their anticancer potentials. These compounds, including phenolic analogues, have shown significant attention in medicinal research due to their antitumor efficacy. The chemical versatility of cinnamic acids allows for the synthesis of various derivatives with potent anticancer properties. This body of work contributes to the understanding of how structural modifications can enhance the therapeutic potential of such compounds (De, Baltas, & Bedos-Belval, 2011).
Chlorogenic Acid's Pharmacological Review
Chlorogenic Acid (CGA) is a widely studied phenolic compound with a range of therapeutic roles, including antioxidant, cardioprotective, and anti-inflammatory activities. CGA's impact on lipid and glucose metabolism suggests its potential in treating metabolic disorders such as cardiovascular disease and diabetes. This review emphasizes the need for further research to fully explore and utilize CGA's biological and pharmacological effects (Naveed et al., 2018).
Hydroxycinnamic Acids' Antioxidant Properties
The structure-activity relationships (SARs) of hydroxycinnamic acids (HCAs) have been analyzed, highlighting their significant antioxidant activities. Modifications on the aromatic ring and the carboxylic function of HCAs have been shown to influence their efficacy as antioxidants. This review outlines the importance of structural optimization in developing potent antioxidant agents from HCAs (Razzaghi-Asl et al., 2013).
Nitisinone's Degradation and Medical Application
A study on Nitisinone (NTBC) explored its stability and degradation pathways through LC-MS/MS. While primarily focused on NTBC's medical applications for treating hepatorenal tyrosinemia, this research sheds light on the chemical stability of such compounds, contributing to a better understanding of their behavior in pharmaceutical contexts (Barchańska et al., 2019).
Biocatalyst Inhibition by Carboxylic Acids
The review on carboxylic acids' role in biocatalyst inhibition provides insights into their impact on microbial fermentation processes. Understanding the inhibitory mechanisms of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae is crucial for developing strategies to enhance the robustness of bio-based production systems (Jarboe, Royce, & Liu, 2013).
Eigenschaften
IUPAC Name |
1-[3-(trifluoromethoxy)anilino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO3/c15-14(16,17)21-11-6-4-5-10(9-11)18-13(12(19)20)7-2-1-3-8-13/h4-6,9,18H,1-3,7-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTRYVMMDJCQFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC2=CC(=CC=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

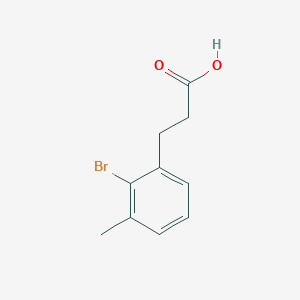
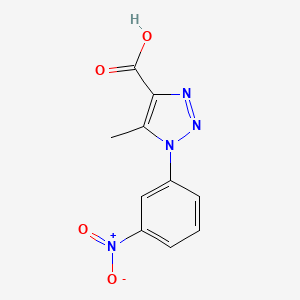
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2939479.png)
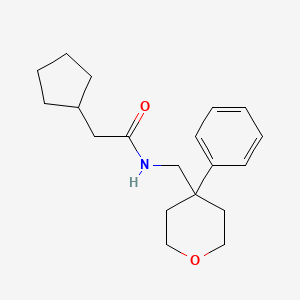
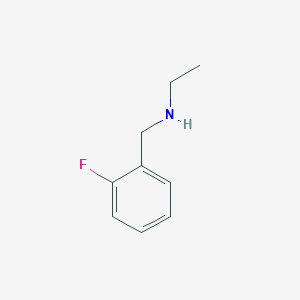
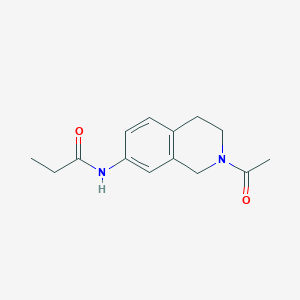
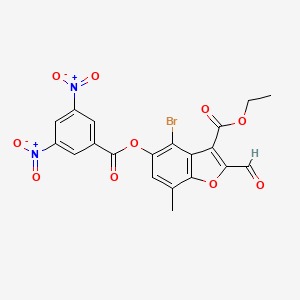
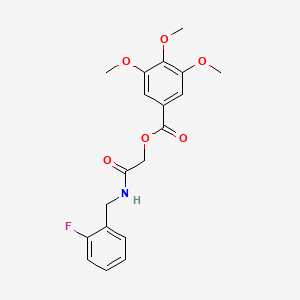
![2,4-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzene-1-sulfonamide](/img/structure/B2939490.png)
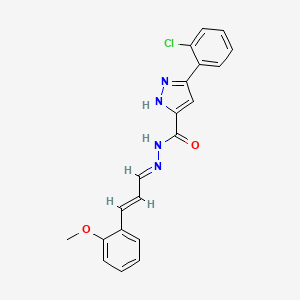
![N-(3-chloro-2-methylphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2939494.png)
![3-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide](/img/structure/B2939495.png)
![5-[3-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2939497.png)
![N-[(4-Bromophenyl)methyl]-6-cyclopropylpyrimidine-4-carboxamide](/img/structure/B2939500.png)